molecular formula C8H7F3O B12437375 2-(2,3,5-Trifluorophenyl)ethanol CAS No. 1000548-51-5

2-(2,3,5-Trifluorophenyl)ethanol

Cat. No.: B12437375
CAS No.: 1000548-51-5
M. Wt: 176.14 g/mol
InChI Key: WPGMOKWUUPSDBG-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is a derivative of phenylethanol, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trifluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a palladium catalyst. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)ethanol
  • 2-(3,4,5-Trifluorophenyl)ethanol
  • 2,2,2-Trifluoroethanol

Uniqueness

2-(2,3,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other trifluorophenyl ethanols, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

1000548-51-5

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,3,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4,12H,1-2H2

InChI Key

WPGMOKWUUPSDBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCO)F)F)F

Origin of Product

United States

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